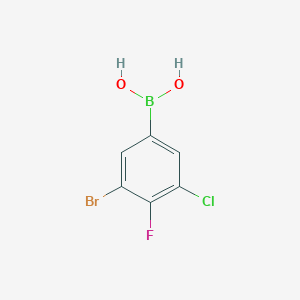

3-Bromo-5-chloro-4-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-5-chloro-4-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 . It is used as a reactant in the preparation of functionalized dihalophenylboronic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OB(O)c1cc(F)cc(Br)c1 . The InChI key is UVKKALLRVWTDOY-UHFFFAOYSA-N . The molecular weight is 253.26 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 0-8 °C .Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-5-chloro-4-fluorophenylboronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . This reaction is essential for the creation of complex molecules used in pharmaceuticals, agrochemicals, and organic materials.

Catalysts in Organic Synthesis

This compound serves as a catalyst in various organic synthesis processes due to its boronic acid group. It can facilitate reactions such as homologation, where it helps in extending carbon chains, thus playing a crucial role in the synthesis of various organic compounds .

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, BS-35491 is utilized for the modification of pharmaceutical molecules. Its presence can significantly affect the pharmacokinetic properties of drugs, including their absorption, distribution, metabolism, and excretion .

Material Science and Engineering

The boronic acid moiety of BS-35491 is instrumental in the development of new materials. It can be used to create polymers with specific properties or to modify surfaces to enhance their interaction with other substances .

Biological Studies and Imaging

BS-35491: has applications in biological studies, particularly in the development of imaging agents. Boronic acids can bind to various biological molecules, making them useful in tracking and imaging applications within biological systems .

Optoelectronics

In the field of optoelectronics, BS-35491 contributes to the creation of electronic devices that detect and control light. It can be used in the synthesis of organic light-emitting diodes (OLEDs) and other light-sensitive materials .

Analytical Chemistry

As an analytical reagent, 3-Bromo-5-chloro-4-fluorophenylboronic acid is used in chromatography and mass spectrometry. It helps in the separation and identification of complex mixtures, aiding in the analysis of substances .

Advanced Battery Science

The compound finds use in advanced battery science, where it can be part of the synthesis of materials for battery electrodes. This application is crucial for the development of high-performance energy storage systems .

Safety and Hazards

properties

IUPAC Name |

(3-bromo-5-chloro-4-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFYHRPFULAKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Br)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2865852.png)

![2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2865853.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865856.png)

![2-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2865859.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2865861.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)

![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)

![[(1S,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B2865869.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865873.png)

![1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2865875.png)